Cas no 2228395-66-0 (2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol)

2-3-(Trifluoromethyl)pyridin-4-ylethane-1-thiol is a specialized organosulfur compound featuring a pyridine core substituted with a trifluoromethyl group at the 3-position and a thiol-functionalized ethyl chain at the 4-position. The trifluoromethyl group enhances electron-withdrawing properties, while the thiol moiety provides reactivity for conjugation or further derivatization. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs contribute to improved metabolic stability and binding affinity. Its synthetic versatility allows for applications in medicinal chemistry, such as the development of enzyme inhibitors or receptor modulators. The combination of fluorine substitution and thiol functionality makes it a useful intermediate for designing bioactive molecules with tailored physicochemical properties.
2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol structure
2228395-66-0 structure
商品名:2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol
CAS番号:2228395-66-0
MF:C8H8F3NS
メガワット:207.216031074524
CID:6235316
PubChem ID:165633916

2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol 化学的及び物理的性質

名前と識別子

    • 2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol
    • EN300-1953728
    • 2228395-66-0
    • 2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol
    • インチ: 1S/C8H8F3NS/c9-8(10,11)7-5-12-3-1-6(7)2-4-13/h1,3,5,13H,2,4H2
    • InChIKey: ICLQPWURMQJGBH-UHFFFAOYSA-N
    • ほほえんだ: SCCC1C=CN=CC=1C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 207.03295492g/mol
  • どういたいしつりょう: 207.03295492g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 13.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1953728-0.1g
2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol
2228395-66-0
0.1g
$1068.0 2023-09-17
Enamine
EN300-1953728-10.0g
2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol
2228395-66-0
10g
$5221.0 2023-06-03
Enamine
EN300-1953728-10g
2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol
2228395-66-0
10g
$5221.0 2023-09-17
Enamine
EN300-1953728-2.5g
2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol
2228395-66-0
2.5g
$2379.0 2023-09-17
Enamine
EN300-1953728-5g
2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol
2228395-66-0
5g
$3520.0 2023-09-17
Enamine
EN300-1953728-1g
2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol
2228395-66-0
1g
$1214.0 2023-09-17
Enamine
EN300-1953728-5.0g
2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol
2228395-66-0
5g
$3520.0 2023-06-03
Enamine
EN300-1953728-0.25g
2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol
2228395-66-0
0.25g
$1117.0 2023-09-17
Enamine
EN300-1953728-0.05g
2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol
2228395-66-0
0.05g
$1020.0 2023-09-17
Enamine
EN300-1953728-0.5g
2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol
2228395-66-0
0.5g
$1165.0 2023-09-17

2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol 関連文献

2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiolに関する追加情報

Introduction to 2-3-(Trifluoromethyl)pyridin-4-ylethane-1-thiol (CAS No. 2228395-66-0)

2-3-(Trifluoromethyl)pyridin-4-ylethane-1-thiol (CAS No. 2228395-66-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds potential for various applications, particularly in the development of new therapeutic agents.

The molecular structure of 2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol consists of a pyridine ring substituted with a trifluoromethyl group and an ethanethiol moiety. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for further investigation.

Recent studies have highlighted the importance of thiol-containing compounds in various biological processes, including redox signaling, protein modification, and drug metabolism. The thiol group in 2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol can participate in redox reactions and form disulfide bonds, which are crucial for maintaining the structural integrity and function of proteins.

The trifluoromethyl group, on the other hand, is known for its electron-withdrawing properties and hydrophobic nature. These characteristics can influence the pharmacokinetic and pharmacodynamic properties of the compound, such as its solubility, stability, and binding affinity to target proteins. The combination of these functional groups in 2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol makes it a promising candidate for drug discovery and development.

In the context of medicinal chemistry, 2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol has been explored for its potential as a lead compound in the design of new drugs. Researchers have investigated its interactions with various biological targets, including enzymes, receptors, and ion channels. Preliminary studies have shown that this compound exhibits selective binding to specific targets, which could be leveraged to develop more effective and targeted therapies.

Clinical trials are an essential step in evaluating the safety and efficacy of new compounds like 2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol. While preclinical studies have provided promising results, further research is needed to assess its performance in human subjects. Ongoing clinical trials are aimed at determining the optimal dosing regimens, identifying potential side effects, and evaluating its therapeutic benefits.

The synthesis of 2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol involves several steps that require precise control over reaction conditions. Key synthetic routes include the formation of the pyridine ring, introduction of the trifluoromethyl group, and attachment of the ethanethiol moiety. Advances in synthetic chemistry have enabled researchers to optimize these processes, leading to higher yields and improved purity of the final product.

In addition to its potential as a therapeutic agent, 2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol has also been studied for its use as a chemical probe in biological research. Chemical probes are small molecules that can selectively modulate specific biological pathways or processes. By using 2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol as a probe, researchers can gain insights into the mechanisms underlying various diseases and develop new strategies for intervention.

The future prospects for 2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol are promising. Continued research efforts will likely uncover additional applications and optimize its properties for specific therapeutic uses. Collaboration between chemists, biologists, and clinicians will be crucial in advancing this compound from the laboratory to clinical practice.

In conclusion, 2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol (CAS No. 2228395-66-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and functional groups make it an attractive candidate for drug discovery and development. As research progresses, it is expected that this compound will contribute to the advancement of new therapies and our understanding of complex biological processes.

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